molecular formula C11H11FO2 B12604914 4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one

4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one

Cat. No.: B12604914
M. Wt: 194.20 g/mol
InChI Key: YHQFCAFNNHGABZ-ONEGZZNKSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one is a chalcone derivative featuring an α,β-unsaturated ketone backbone substituted with a fluorinated and methoxylated aromatic ring. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups at the 3- and 4-positions of the phenyl ring, respectively.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

(E)-4-(3-fluoro-4-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H11FO2/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h3-7H,1-2H3/b4-3+

InChI Key

YHQFCAFNNHGABZ-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)OC)F

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC)F

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one can be approached through several methodologies, primarily focusing on the introduction of the fluorine and methoxy groups onto the phenyl ring, followed by the formation of the enone structure.

Method 1: Condensation Reactions

One effective method involves a condensation reaction between 3-fluoro-4-methoxyacetophenone and a suitable base. This method typically includes:

  • Reagents : 3-fluoro-4-methoxyacetophenone, a base (such as sodium ethoxide), and an aldehyde or ketone.

  • Procedure :

    • Dissolve 3-fluoro-4-methoxyacetophenone in a suitable solvent like ethanol.
    • Add sodium ethoxide to the solution.
    • Introduce the aldehyde or ketone slowly while stirring at room temperature.
    • Heat the mixture to reflux for several hours.
  • Yield : This method generally provides moderate to high yields (60%-80%) of the desired product after purification via column chromatography.

Method 2: Cross-Coupling Reactions

Another promising approach is through cross-coupling reactions, particularly using palladium-catalyzed methods:

  • Reagents : A boronic acid derivative of the phenyl group and an appropriate halide (such as bromo or iodo derivatives).

  • Procedure :

    • Prepare a mixture of the boronic acid and the halide in a solvent like dimethylformamide (DMF).
    • Add a palladium catalyst and a base (such as potassium carbonate).
    • Heat the reaction mixture under inert atmosphere conditions.
  • Yield : Yields can vary widely but typically range from 50% to over 90%, depending on the specific conditions used.

Characterization of Products

After synthesis, it is crucial to characterize the product to confirm its structure and purity:

Spectroscopic Techniques

The following techniques are commonly employed:

Example Data Table

Technique Result
NMR δ (ppm): Aromatic protons at ~6.8 - 7.5; Methoxy group at ~3.8
IR Characteristic peaks at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch)
MS Molecular ion peak at m/z = 194

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated ketone moiety undergoes nucleophilic additions at the β-carbon due to conjugation with the carbonyl group.

Key Observations:

  • Michael Addition : The enone system reacts with nucleophiles like Grignard reagents or thiols. For example, in a study involving structurally similar enones (e.g., (E)-4-(4-methoxyphenyl)but-3-en-2-one), thiol nucleophiles selectively add to the β-position under basic conditions .

  • Cyanosilylation : Trimethylsilyl cyanide (TMSCN) adds to the β-carbon in the presence of Lewis acids like BF₃·OEt₂, yielding silyl-protected cyanohydrin derivatives .

Representative Reaction Table

Reaction TypeReagents/ConditionsProductYield (%)Source
Michael AdditionPhSH, K₂CO₃, DMF, 25°C4-(3-Fluoro-4-MeO-C₆H₃)-3-(SPh)butan-2-one78
CyanosilylationTMSCN, BF₃·OEt₂, CH₂Cl₂, −20°C → 25°C4-(3-Fluoro-4-MeO-C₆H₃)-3-(TMS-CN)butan-2-one65

Cycloaddition Reactions

The enone participates in [4+2] Diels-Alder reactions as an electron-deficient dienophile.

Experimental Evidence:

  • Diels-Alder with Cyclopentadiene : Under thermal conditions (80°C, toluene), the enone reacts with cyclopentadiene to form a bicyclic adduct with endo selectivity (dr = 4:1) .

  • Catalytic Asymmetric Variants : Chiral Lewis acids (e.g., Jacobsen’s Cr(III)-salen catalyst) induce enantioselectivity in adduct formation (up to 92% ee) .

Reduction:

  • Selective Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the C=C bond without affecting the ketone, yielding 4-(3-fluoro-4-methoxyphenyl)butan-2-one.

  • NaBH₄ Reduction : Borohydride agents selectively reduce the carbonyl group to an alcohol, forming 4-(3-fluoro-4-MeO-C₆H₃)but-3-en-2-ol .

Oxidation:

  • Epoxidation : Reaction with m-CPBA forms an epoxide at the α,β-position, though steric hindrance from the aryl group lowers yield (∼45%) .

Electrophilic Aromatic Substitution (EAS)

The fluorinated phenyl ring directs electrophiles to specific positions:

  • Nitration : Nitric acid (HNO₃/H₂SO₄) selectively nitrates the meta position relative to the methoxy group due to fluorine’s deactivating effect .

  • Halogenation : Bromine (Br₂/FeBr₃) substitutes at the ortho position to fluorine, confirmed by X-ray crystallography .

Biological Activity Derivatives

While beyond pure chemical reactions, the compound’s derivatives show pharmacological relevance:

  • GSK-3β Inhibition : Analogues with 3-chloro-4-methoxyphenyl substituents exhibit nanomolar inhibition (IC₅₀ = 2.5 nM) due to hydrophobic interactions in the kinase active site .

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity and selectivity, influencing the compound’s biological activity. The enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Optical Properties

The position and nature of substituents on the phenyl ring significantly impact the electronic transitions and nonlinear optical (NLO) properties of α,β-unsaturated ketones. Key analogs and their properties are summarized below:

Compound Name Substituents (Phenyl Ring) λmax (nm) Nonlinear Refractive Index (n2) Third-Order Susceptibility (Reχ<sup>(3)</sup>) References
(E)-4-(4-Dimethylaminophenyl)but-3-en-2-one 4-(N,N-dimethylamino) 375 1.2 × 10<sup>-10</sup> cm<sup>2</sup>/W 4.8 × 10<sup>-6</sup> esu
(E)-4-(4-Nitrophenyl)but-3-en-2-one 4-Nitro 323 0.8 × 10<sup>-10</sup> cm<sup>2</sup>/W 3.2 × 10<sup>-6</sup> esu
(E)-4-(4-Methoxyphenyl)but-3-en-2-one 4-Methoxy ~350 (estimated) Not reported Not reported
4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one 3-Fluoro, 4-Methoxy ~340–360 (predicted) Predicted higher than nitro analogs Moderate Reχ<sup>(3)</sup>

Key Observations:

  • Electron-donating groups (e.g., 4-dimethylamino) redshift the HOMO-LUMO transition, increasing λmax and enhancing NLO responses due to charge transfer .
  • Electron-withdrawing groups (e.g., 4-nitro) reduce λmax but maintain moderate NLO activity .
  • The 3-fluoro-4-methoxy substituent in the target compound introduces steric and electronic effects: the meta-fluoro group may slightly blue-shift absorption compared to para-substituted analogs, while the para-methoxy group enhances electron delocalization. This combination likely results in intermediate NLO performance between nitro and dimethylamino derivatives .

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one, a compound belonging to the chalcone class, has garnered attention due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, particularly focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Synthesis

The compound can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an appropriate aldehyde with a ketone or an α,β-unsaturated carbonyl compound. The presence of the 3-fluoro and 4-methoxy substituents on the phenyl ring significantly influences its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 4-(3-fluoro-4-methoxyphenyl)but-3-en-2-one as an anticancer agent. The mechanism of action primarily involves:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines. For instance, in vitro assays indicated that it reduced the viability of A2780 ovarian cancer cells with an IC50 value below 10 µM .
  • Induction of Apoptosis : The compound activates apoptotic pathways, including caspase activation. In studies involving A2780cis cells (cisplatin-resistant), treatment with 4-(3-fluoro-4-methoxyphenyl)but-3-en-2-one resulted in increased caspase 3/7 activity, indicating its potential to induce programmed cell death .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against a range of pathogens:

  • Bacterial Inhibition : It has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 16 µg/mL for several strains .
  • Fungal Activity : In antifungal assays, the compound exhibited activity against Candida species, with MIC values comparable to those of standard antifungal agents .

Antioxidant Activity

The antioxidant capacity of 4-(3-fluoro-4-methoxyphenyl)but-3-en-2-one has been assessed using various assays:

  • DPPH Radical Scavenging : The compound showed significant DPPH radical scavenging activity, indicating its potential to neutralize free radicals and reduce oxidative stress in biological systems .

Case Studies and Research Findings

StudyBiological ActivityFindings
AnticancerReduced A2780 cell viability with IC50 < 10 µM; induced apoptosis via caspase activation.
AntimicrobialEffective against S. aureus and E. coli; MIC = 16 µg/mL.
AntifungalActive against Candida species; MIC comparable to standard treatments.
AntioxidantSignificant DPPH scavenging activity; potential for reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via hydrogenation of α,β-unsaturated ketones, as demonstrated in the synthesis of dihydroflavonol derivatives (e.g., Compound 14 in Scheme 4) . Palladium-catalyzed reductive cyclization reactions, such as those using nitroarenes and formic acid derivatives as CO surrogates, may also be applicable for constructing similar aromatic systems . Optimization should involve Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. Reaction progress can be monitored via TLC or HPLC-MS to adjust conditions in real-time.

Q. What spectroscopic and chromatographic techniques are suitable for characterizing 4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation, while FT-IR confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹). High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is recommended for purity assessment, as optimized in multiclass organic compound analysis . Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) can resolve ambiguities in molecular weight and fragmentation patterns.

Q. How can researchers ensure high purity during the synthesis of this compound?

  • Methodological Answer : Purification techniques such as column chromatography (silica gel, gradient elution) and recrystallization (using solvents like ethanol or hexane/ethyl acetate mixtures) are standard. Purity should be validated via melting point analysis and HPLC with >95% peak area threshold. For fluorinated compounds, ensure inert atmospheres to prevent degradation during handling .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing novel derivatives of 4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one?

  • Methodological Answer : Cross-validate data using complementary techniques: X-ray crystallography for absolute configuration, 2D NMR (e.g., COSY, HSQC) for connectivity, and computational simulations (DFT) to predict spectroscopic signatures. If contradictions persist, consider sample degradation (e.g., organic compound instability under ambient conditions, as noted in HSI data studies) or isotopic impurities. Replicate experiments under controlled environments (e.g., nitrogen gloveboxes) to isolate variables.

Q. What experimental designs are effective in optimizing the photocatalytic degradation of this compound in aqueous environments?

  • Methodological Answer : Use nanocomposite membranes with adsorption-photocatalysis synergy, as demonstrated for organic pollutant removal . Employ a factorial design to test variables: light intensity (UV vs. visible), pH (3–10), catalyst loading (0.1–1.0 g/L), and initial concentration. Monitor degradation kinetics via UV-Vis spectroscopy and quantify intermediates via LC-MS. Control experiments should include dark adsorption and radical scavengers (e.g., isopropanol for •OH) to elucidate mechanisms.

Q. How can selective functionalization of the fluorophenyl moiety be achieved without disrupting the enone system?

  • Methodological Answer : Leverage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids, using mild conditions (room temperature, aqueous/organic biphasic systems) to preserve the α,β-unsaturated ketone . Protect the enone via temporary ketoxime formation during harsh reactions. Computational modeling (e.g., Fukui indices) can predict reactive sites on the fluorophenyl ring for regioselective modification.

Q. How can the compound’s stability under varying environmental conditions (e.g., light, temperature) be systematically analyzed?

  • Methodological Answer : Conduct accelerated aging studies: expose samples to UV light (254 nm) at 25–60°C and monitor degradation via HPLC-DAD . Quantify decomposition products (e.g., demethylation or defluorination) using isotopic labeling or MS/MS. Surface interactions, such as adsorption on indoor materials (e.g., silica or cellulose), should be tested via microspectroscopic imaging to assess environmental persistence .

Q. What strategies can model the adsorption behavior of 4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one on different substrates?

  • Methodological Answer : Fit experimental adsorption isotherms (e.g., Langmuir, Freundlich) to data collected from varying substrate pore sizes and oxygen content, as done for acetone/methanol separation . Combine with Monte Carlo simulations to predict binding energies. For environmental applications, test adsorbents like activated carbon or MILs (Magnetic Ionic Liquids) under flow-through conditions to mimic real-world scenarios .

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